molecular formula C14H24F3N3O3 B6709689 N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide

Cat. No.: B6709689
M. Wt: 339.35 g/mol
InChI Key: WPCGAGFCHPJEMM-UHFFFAOYSA-N
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Description

N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a trifluoroethyl group and a butan-2-ylamino group, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24F3N3O3/c1-4-9(2)18-12(21)10(3)19-13(22)11-7-23-6-5-20(11)8-14(15,16)17/h9-11H,4-8H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCGAGFCHPJEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C)NC(=O)C1COCCN1CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the morpholine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoroethyl group: This step often involves the use of trifluoroethylating agents such as trifluoroethyl iodide or trifluoroethyl bromide.

    Attachment of the butan-2-ylamino group: This can be done through nucleophilic substitution reactions, where the amine group reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(butan-2-ylamino)-1-oxopropan-2-yl]-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide: shares similarities with other morpholine derivatives and trifluoroethyl-containing compounds.

    Morpholine derivatives: These compounds often exhibit interesting biological activities and are used in various pharmaceutical applications.

    Trifluoroethyl-containing compounds: These compounds are known for their stability and unique chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of a morpholine ring with a trifluoroethyl group and a butan-2-ylamino group, which imparts distinct chemical and biological properties not commonly found in other compounds.

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